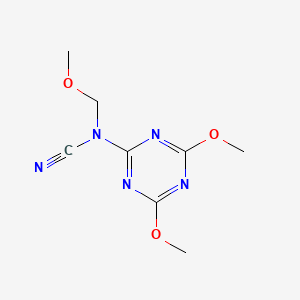![molecular formula C16H17N3O2S2 B5759699 N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5759699.png)
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BPTC is a thioamide derivative that exhibits promising biological activities, making it a valuable tool for researchers studying the mechanisms of action of various biochemical pathways.
Wirkmechanismus
The mechanism of action of N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is not fully understood, but it is believed to act as a competitive inhibitor of various enzymes by binding to their active sites. N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to exhibit high affinity for carbonic anhydrase, which plays a critical role in regulating pH balance in the body. By inhibiting carbonic anhydrase, N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide disrupts the normal physiological processes, leading to various therapeutic effects.
Biochemical and Physiological Effects:
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has several advantages as a research tool, including its high potency and selectivity towards various enzymes. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has some limitations, including its low solubility in water, which can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research involving N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide. One potential area of investigation is the development of novel N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide derivatives with improved solubility and bioavailability. Another area of interest is the exploration of N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide and its potential interactions with other biochemical pathways.
Synthesemethoden
The synthesis of N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide involves the reaction of 4-aminobenzoyl chloride with butyric anhydride to form N-(4-butyrylamino)benzoyl chloride. This intermediate is then reacted with thiophene-2-carbonyl chloride to yield N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide. The synthesis of N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is relatively straightforward and can be achieved using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase and acetylcholinesterase. N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been investigated for its potential as a selective inhibitor of cancer cell growth, with promising results observed in preclinical studies.
Eigenschaften
IUPAC Name |
N-[[4-(butanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-2-4-14(20)17-11-6-8-12(9-7-11)18-16(22)19-15(21)13-5-3-10-23-13/h3,5-10H,2,4H2,1H3,(H,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEALIWNOKTYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(butanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5759621.png)
![N-(5-methyl-3-isoxazolyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5759622.png)
![1-{[4-(methylthio)phenyl]sulfonyl}pyrrolidine](/img/structure/B5759624.png)
![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)


![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)


![8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline](/img/structure/B5759671.png)


![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)